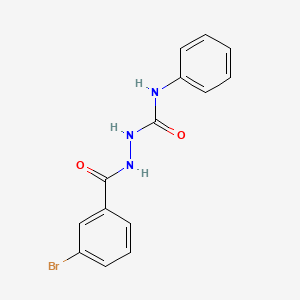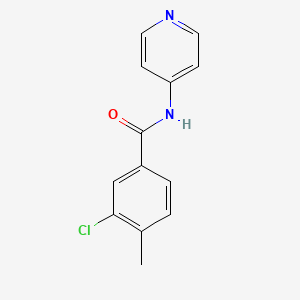
N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea, also known as METU, is a thiourea derivative that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the treatment of several diseases.
作用机制
The mechanism of action of N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea is not fully understood. However, studies have suggested that the compound exerts its effects through the inhibition of various enzymes and signaling pathways. N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. The compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea has been found to induce apoptosis, or programmed cell death, in cancer cells. The compound has also been shown to inhibit the replication of viruses, such as herpes simplex virus.
实验室实验的优点和局限性
N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea has been found to exhibit low toxicity, making it a safe compound for use in in vitro and in vivo experiments. However, the limitations of N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea include its limited solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
未来方向
There are several future directions for the research on N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea. One potential application of the compound is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea has shown promise as a potential anticancer agent, and further research is needed to explore its efficacy in vivo. Another potential direction for research is the development of N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea derivatives with improved solubility and bioavailability. Overall, the research on N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea has demonstrated its potential as a therapeutic agent, and further studies are needed to fully explore its applications.
合成方法
N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea can be synthesized through the reaction of 3-methylbenzoyl isothiocyanate and 2-phenylethylamine in the presence of a base. The reaction results in the formation of N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea, which can be purified through recrystallization.
科学研究应用
N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, anticancer, and antiviral activities. N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. Additionally, the compound has been found to possess antiviral activity against herpes simplex virus type 1 and type 2.
属性
IUPAC Name |
1-(3-methylphenyl)-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c1-13-6-5-9-15(12-13)18-16(19)17-11-10-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTPMMIGWWESRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)-3-(2-phenylethyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{benzyl[4-(trifluoromethyl)benzyl]amino}ethanol](/img/structure/B5768992.png)


![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5769009.png)
![ethyl 2-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B5769018.png)




![N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5769065.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylacrylamide](/img/structure/B5769080.png)
![3-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B5769082.png)
